molecular formula C27H22ClN3O2S B2969149 [5-(4-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892417-60-6

[5-(4-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2969149
CAS No.: 892417-60-6
M. Wt: 488
InChI Key: LMWNMDKAVBOUOF-UHFFFAOYSA-N
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Description

This complex tricyclic compound features a fused heterocyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene) with a hydroxymethyl group at position 11. Key substituents include:

  • [(4-Ethenylphenyl)methyl]sulfanyl at position 7, introducing a sulfur-containing aromatic side chain with π-π stacking capabilities.
  • 14-Methyl group, enhancing steric bulk and metabolic stability.

Properties

IUPAC Name

[5-(4-chlorophenyl)-7-[(4-ethenylphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O2S/c1-3-17-4-6-18(7-5-17)15-34-27-23-12-22-20(14-32)13-29-16(2)24(22)33-26(23)30-25(31-27)19-8-10-21(28)11-9-19/h3-11,13,32H,1,12,14-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWNMDKAVBOUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC5=CC=C(C=C5)C=C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-(4-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with notable potential for various biological applications. Its intricate structure suggests possible interactions with biological targets that could lead to therapeutic benefits.

  • Molecular Formula : C27H22ClN3O2S
  • Molecular Weight : 488 g/mol
  • IUPAC Name : 5-(4-chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Biological Activity

The biological activity of this compound can be evaluated through various mechanisms such as antibacterial properties, enzyme inhibition, and potential anticancer effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds with similar structural motifs. For instance, derivatives containing the piperidine and sulfamoyl functionalities have shown significant effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl group in our compound may enhance its interaction with bacterial cell membranes.

Enzyme Inhibition

Compounds similar to the one have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The synthesized derivatives demonstrated strong inhibitory activity against these enzymes, indicating potential applications in treating conditions like Alzheimer's disease and urinary infections .

Anticancer Potential

The triazatricyclo structure is associated with various anticancer activities due to its ability to interfere with cellular processes. Compounds featuring similar frameworks have been reported to exhibit cytotoxic effects against cancer cell lines . The specific interactions at the molecular level would need further exploration through docking studies and cell viability assays.

Research Findings and Case Studies

StudyFindings
Study 1Evaluated antibacterial activity against multiple strains; moderate to strong effects observed .
Study 2Investigated enzyme inhibition; significant AChE inhibition noted .
Study 3Assessed anticancer properties; cytotoxicity against specific cancer cell lines demonstrated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Bioisosteres

The target compound belongs to a family of tricyclic derivatives with variable substituents. Key analogues include:

Compound Name Structural Features Key Differences vs. Target Compound Bioactivity/Properties References
2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide - 4-Methoxyphenyl (position 5)
- Acetamide side chain (position 7)
- OCH₃ instead of Cl (lower LogP)
- Acetamide increases polarity
Enhanced solubility; moderate kinase inhibition
7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol - 3-Methoxyphenyl (position 5)
- 2,5-Dimethylbenzylsulfanyl (position 7)
- 3-OCH₃ reduces steric hindrance
- Methyl groups enhance metabolic stability
Improved oral bioavailability; anticancer activity

Key Observations :

  • Substituent Effects : Replacement of 4-Cl with 4-OCH₃ () reduces LogP (predicted ~3.5 vs. ~4.2 for the target compound), improving aqueous solubility but weakening halogen-bonding interactions .
Chemical Space and QSAR Insights
  • 3D Similarity : Despite low 2D MACCS fingerprint similarity (~0.3–0.4, analogous to Danshen vs. Siwu decoctions in ), the tricyclic core’s 3D conformation places these compounds in overlapping chemical spaces, suggesting shared bioactivity .
  • QSAR Predictions : Models trained on similar scaffolds predict moderate blood-brain barrier permeability (LogBB ~0.1) for the target compound, comparable to ’s analogue but lower than ’s dimethylphenyl derivative .

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